![molecular formula C26H25N3O3 B2710742 1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 577763-27-0](/img/structure/B2710742.png)

1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

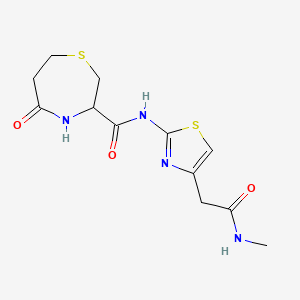

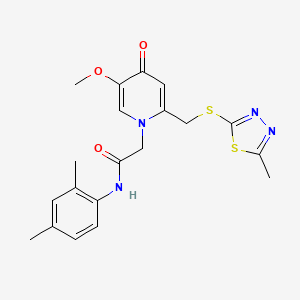

The compound “1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a phenoxyethyl group, a benzimidazole group, and a pyrrolidinone group .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several rings and functional groups. The benzimidazole and pyrrolidinone groups are both heterocyclic compounds, which means they contain atoms other than carbon in their rings .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include its polarity, its solubility in different solvents, and its melting and boiling points .Applications De Recherche Scientifique

Optical Properties and Material Application

A study by Volpi et al. (2017) focuses on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their significant optical properties characterized by absorption and fluorescence spectra with remarkable Stokes' shifts. These compounds, similar in structural complexity to the queried chemical, have been utilized in the development of luminescent materials due to their high quantum yields and ability to be dispersed in transparent thermosetting resins, indicating potential application in creating low-cost luminescent materials (Volpi et al., 2017).

Anticancer Applications

Research by Kwon et al. (2015) on novel terpyridine-skeleton molecules, which share a structural resemblance with the target compound through their complex heterocyclic systems, highlights the potential of these compounds in inhibiting tumor growth and metastasis. The study demonstrates the significant biological activity of these molecules against topoisomerases, leading to apoptosis in cancer cells and inhibition of tumor growth in xenografted mice models (Kwon et al., 2015).

Corrosion Inhibition

Prashanth et al. (2021) explore the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. Although the specific focus is on derivatives with methoxy phenyl groups, the research indicates that compounds with similar structures can provide significant protection against corrosion, suggesting the queried compound's potential in corrosion inhibition applications (Prashanth et al., 2021).

Catalytic Activity

A study by Shukla et al. (2021) on Pd(II) complexes with ONN pincer ligand, including derivatives of imidazole and benzimidazole, reveals tailored synthesis and characterization, including DFT and catalytic activity towards the Suzuki-Miyaura reaction. This research suggests potential catalytic applications for complex compounds containing imidazole and related structures (Shukla et al., 2021).

Mécanisme D'action

Target of action

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is found in various types of drugs and has a wide range of biological activities. It is known to interact with various biological targets such as enzymes, receptors, and proteins .

Mode of action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, antagonism of receptors, or disruption of cell division .

Biochemical pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .

Result of action

Based on the known activities of benzimidazole derivatives, it might have potential therapeutic effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-31-24-14-8-7-13-23(24)29-18-19(17-25(29)30)26-27-21-11-5-6-12-22(21)28(26)15-16-32-20-9-3-2-4-10-20/h2-14,19H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYZVMVAGZJJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2710665.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2710667.png)

![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2710670.png)

![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)

![4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2710679.png)

![N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2710680.png)

![ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710681.png)